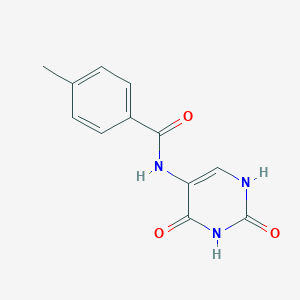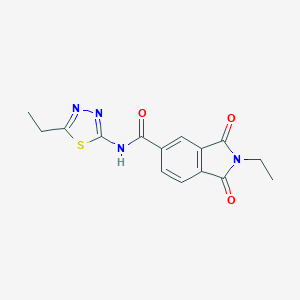
3-(butanoylamino)-N-(2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butanoylamino)-N-(2-methylpropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as BAY 73-6691 and is widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(butanoylamino)-N-(2-methylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also inhibit the production of certain inflammatory cytokines, which can help reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(butanoylamino)-N-(2-methylpropyl)benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic patients. This compound has also been shown to have a protective effect on the cardiovascular system and may help prevent the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(butanoylamino)-N-(2-methylpropyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(butanoylamino)-N-(2-methylpropyl)benzamide. One of the most promising areas of research is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-(butanoylamino)-N-(2-methylpropyl)benzamide involves the reaction of 2-methylpropylamine with 3-(chloroacetyl)benzoic acid in the presence of a base. The resulting product is then treated with butyric anhydride to obtain the final product. This process yields a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(butanoylamino)-N-(2-methylpropyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
Eigenschaften
Produktname |
3-(butanoylamino)-N-(2-methylpropyl)benzamide |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
3-(butanoylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-6-14(18)17-13-8-5-7-12(9-13)15(19)16-10-11(2)3/h5,7-9,11H,4,6,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
PYLMJNLZMFCANH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)